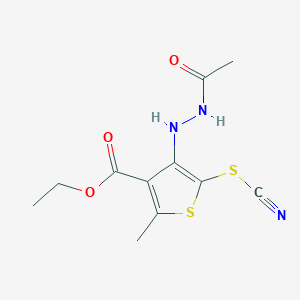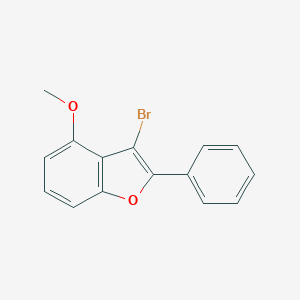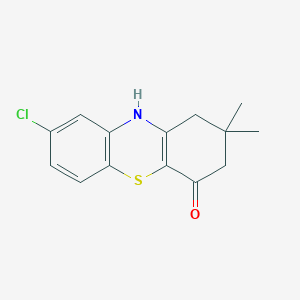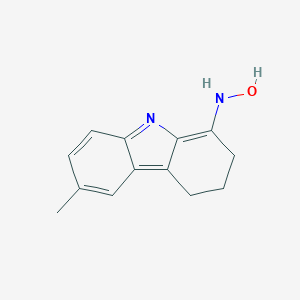
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, also known as TIQ-A, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is known to have a unique chemical structure that makes it highly effective in different biological systems.
作用機序
The mechanism of action of 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is not yet fully understood. However, studies have shown that this compound can modulate the activity of certain ion channels in the brain, which can have a significant impact on neuronal function. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to enhance the activity of the GABA-A receptor, which is the primary inhibitory receptor in the brain. This can lead to a decrease in neuronal excitability and an overall reduction in brain activity.
Biochemical and Physiological Effects:
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can enhance the activity of the GABA-A receptor, which can lead to a decrease in neuronal excitability. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and inflammation.
実験室実験の利点と制限
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several advantages as a research tool. It has a unique chemical structure that makes it highly effective in different biological systems. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has also been shown to have low toxicity and high selectivity, which makes it an ideal compound for use in various lab experiments. However, 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body. Additionally, 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione may have different effects on different biological systems, which can make it difficult to generalize its effects.
将来の方向性
There are several future directions for research on 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione. One of the primary areas of research is in the field of neuroscience. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has shown promise as a potential treatment for various neurological disorders, and further research is needed to determine its efficacy in these conditions. Additionally, 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for various inflammatory conditions. Further research is also needed to determine the long-term effects of 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione and its potential for use in clinical settings.
Conclusion:
In conclusion, 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it highly effective in different biological systems. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including enhancing the activity of the GABA-A receptor, anti-inflammatory, and antioxidant properties. While 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several advantages as a research tool, it also has some limitations. Future research is needed to determine the long-term effects of 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione and its potential for use in clinical settings.
合成法
The synthesis of 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves the reaction of N-phenylmaleimide with p-tolylmagnesium bromide in the presence of a catalyst such as copper iodide. The reaction is carried out in a solvent such as tetrahydrofuran or diethyl ether under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione.
科学的研究の応用
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience. Studies have shown that 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione can modulate the activity of certain ion channels in the brain, which can have a significant impact on neuronal function. 2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has also been studied for its potential use in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
2-(4-methylphenyl)-3a,4,7,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H13NO3/c1-8-2-4-9(5-3-8)16-14(17)12-10-6-7-11(19-10)13(12)15(16)18/h2-7,10-13H,1H3 |
InChIキー |
LIKBYKYBCQAIMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)

![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)

![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)



![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)


